3-Fluoro4-piperazin-1-yl-benzoic acid ethyl ester
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Overview
Description
3-Fluoro4-piperazin-1-yl-benzoic acid ethyl ester is an organic compound that belongs to the class of benzoic acid esters This compound is characterized by the presence of a fluorine atom at the third position and a piperazine ring at the fourth position on the benzoic acid moiety The ethyl ester group is attached to the carboxyl group of the benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro4-piperazin-1-yl-benzoic acid ethyl ester typically involves the esterification of 3-Fluoro4-piperazin-1-yl-benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is extracted using an organic solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro4-piperazin-1-yl-benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom and piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-Fluoro4-piperazin-1-yl-benzoic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro4-piperazin-1-yl-benzoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and piperazine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro4-piperazin-1-yl-benzoic acid methyl ester
- 4-Piperazin-1-yl-benzoic acid ethyl ester
- 3-Fluoro4-piperazin-1-yl-benzoic acid
Uniqueness
3-Fluoro4-piperazin-1-yl-benzoic acid ethyl ester is unique due to the combination of the fluorine atom, piperazine ring, and ethyl ester group. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the fluorine atom enhances its stability and reactivity, while the piperazine ring contributes to its binding affinity with biological targets.
Properties
CAS No. |
845617-31-4 |
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Molecular Formula |
C13H17FN2O2 |
Molecular Weight |
252.28 g/mol |
IUPAC Name |
ethyl 3-fluoro-4-piperazin-1-ylbenzoate |
InChI |
InChI=1S/C13H17FN2O2/c1-2-18-13(17)10-3-4-12(11(14)9-10)16-7-5-15-6-8-16/h3-4,9,15H,2,5-8H2,1H3 |
InChI Key |
PCRPGLTWEWDWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCNCC2)F |
Origin of Product |
United States |
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